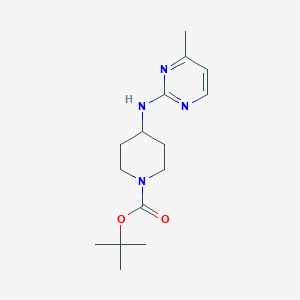

4-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Beschreibung

4-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1146080-78-5; molecular formula: C₁₆H₂₆N₄O₂) is a piperidine-based compound featuring a tert-butyl carbamate protecting group and a 4-methylpyrimidin-2-ylamino substituent. This structure is commonly utilized in medicinal chemistry as a key intermediate for synthesizing pharmacologically active molecules, particularly kinase inhibitors and protease modulators . The tert-butyl ester group enhances stability during synthetic processes, while the pyrimidine moiety enables interactions with biological targets via hydrogen bonding and π-π stacking .

Eigenschaften

IUPAC Name |

tert-butyl 4-[(4-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-11-5-8-16-13(17-11)18-12-6-9-19(10-7-12)14(20)21-15(2,3)4/h5,8,12H,6-7,9-10H2,1-4H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDMPUCRLXUMIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Substitution with 4-Methyl-Pyrimidin-2-ylamino Group: This step involves the introduction of the 4-methyl-pyrimidin-2-ylamino group onto the piperidine ring. This can be achieved through nucleophilic substitution reactions.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the pyrimidine ring or the piperidine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the compound.

Wissenschaftliche Forschungsanwendungen

Drug Development

4-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development in various therapeutic areas.

Neurological Studies

The compound's structural characteristics suggest potential applications in treating neurological disorders. Piperidine derivatives are known for their neuroprotective effects, and further studies could elucidate the specific mechanisms by which this compound may exert such effects.

Antimicrobial Activity

Preliminary studies on similar piperidine derivatives have shown antimicrobial properties. Investigating the efficacy of 4-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester against various pathogens could lead to new antimicrobial agents.

Case Studies

Wirkmechanismus

The mechanism of action of 4-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and analogous derivatives, focusing on substituent variations, heterocyclic systems, and pharmacological implications:

Key Structural and Functional Insights

Substituent Effects: Amino vs. Oxymethyl Linkage: The amino group (-NH-) in the target compound facilitates stronger hydrogen bonding with biological targets compared to the oxymethyl (-O-CH₂-) or sulfanylmethyl (-S-CH₂-) linkages . This property is critical for inhibitors targeting ATP-binding pockets in kinases . Chloro and Cyano Groups: Chloro substituents (e.g., CAS: 473732-88-6) enhance electrophilicity, making the compound more reactive in nucleophilic substitution reactions.

Heterocyclic System Variations :

- Pyrimidine-based derivatives (e.g., CAS: 1146080-78-5) exhibit stronger π-π stacking interactions than pyridine analogs (e.g., CAS: 320366-57-2), which may translate to higher binding affinities in enzyme inhibition assays .

Synthetic Utility :

- The tert-butyl carbamate group is universally retained in these compounds for its stability under acidic and basic conditions, enabling selective deprotection during multi-step syntheses .

Biologische Aktivität

4-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, with CAS number 1261232-51-2, is a piperidinecarboxylic acid derivative that has garnered attention for its potential biological activities. This compound belongs to a class of organic compounds characterized by a piperidine ring and has been studied for various pharmacological properties, including antibacterial and antiviral activities.

- Molecular Formula: C15H24N4O2

- Molecular Weight: 292.37666 g/mol

- Structure: The compound features a tert-butyl ester group and a pyrimidine moiety, which are critical for its biological activity.

Biological Activity Overview

Research into the biological activity of 4-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester reveals several promising areas of application:

Antiviral Activity

Studies have indicated that derivatives of piperidinecarboxylic acids exhibit antiviral properties. For instance, compounds containing similar structural motifs have been evaluated for their effectiveness against various viruses, including HSV-1. The introduction of specific functional groups has been shown to enhance their inhibitory effects on viral replication .

Antibacterial Activity

The compound has been noted for its antibacterial properties, particularly against Gram-positive bacteria. Research has shown that piperidine derivatives can possess significant activity against strains such as Staphylococcus aureus and Enterococcus faecium, including drug-resistant variants . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds:

- Antiviral Studies :

- Antibacterial Efficacy :

-

Mechanistic Insights :

- The biological mechanisms underlying the activity of these compounds often involve modulation of key cellular pathways, such as apoptosis and inflammatory responses. For example, compounds have been shown to inhibit TNF-α production in immune cells, suggesting potential anti-inflammatory properties .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.